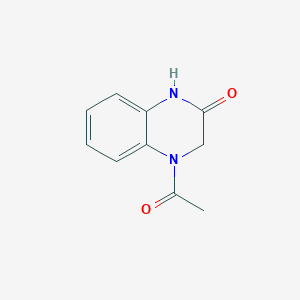

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-acetyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)12-6-10(14)11-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJDYYGRHCAYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377877 | |

| Record name | 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120589-86-8 | |

| Record name | 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Properties, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, a member of the quinoxalinone family of heterocyclic compounds. This document delves into the foundational chemical principles of this molecule, proposing a detailed synthetic pathway and outlining its core physicochemical properties based on analysis of closely related analogues. Furthermore, it situates the compound within the broader context of drug discovery and development, leveraging the extensive research into the diverse biological activities of the quinoxalinone scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, practical understanding of this promising chemical entity.

Introduction: The Quinoxalinone Scaffold as a Privileged Structure

The quinoxalinone core is a significant heterocyclic motif that has garnered substantial attention in medicinal chemistry. This class of compounds is recognized as a "privileged structure," a concept describing molecular frameworks that are capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of quinoxalinone derivatives with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3] The addition of an acetyl group at the N-4 position, as in 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, modulates the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile. Understanding the basic properties of this specific analogue is a critical first step in exploring its therapeutic potential.

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available o-phenylenediamine.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one (Parent Compound)

-

Rationale: This step involves the condensation of o-phenylenediamine with an alpha-halo acetylating agent, followed by intramolecular cyclization. This is a common and effective method for forming the dihydroquinoxalinone ring system.[4]

-

To a stirred solution of o-phenylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or THF), add a base such as pyridine or triethylamine (1.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1 equivalent) dropwise, maintaining the temperature below 5°C. The formation of a precipitate is expected.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3,4-dihydroquinoxalin-2(1H)-one.[5]

Step 2: N-Acetylation to Yield 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

-

Rationale: The N-H proton at the 4-position of the dihydroquinoxalinone ring is nucleophilic and will readily react with an electrophilic acetylating agent. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing in the reaction.

-

Dissolve 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in a dry aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C.

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the mixture with dichloromethane and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain the final product, 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one.

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is sparse. However, by analyzing data from closely related analogues, particularly the parent 3,4-dihydroquinoxalin-2(1H)-one and the N-methylated version, we can reliably predict its core properties.

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale / Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Based on structure |

| Molecular Weight | 190.20 g/mol | Based on structure |

| Appearance | Likely an off-white to pale yellow solid | Analogy with related quinoxalinones[4] |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | General characteristics of similar heterocyclic compounds. |

| CAS Number | Not assigned | - |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following data is extrapolated from known spectra of highly similar compounds, such as 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the acetyl group at N-4 will induce a significant downfield shift for the protons on the adjacent methylene group (C3-H₂) due to the electron-withdrawing nature of the carbonyl group.

| ¹H NMR (Predicted, in CDCl₃) | ¹³C NMR (Predicted, in CDCl₃) |

| ~8.2-8.0 ppm (br s, 1H, N1-H ) | ~169.5 ppm (C =O, Acetyl) |

| ~7.2-6.8 ppm (m, 4H, Ar-H ) | ~166.0 ppm (C =O, Lactam) |

| ~4.5 ppm (s, 2H, C3-H ₂) | ~135-115 ppm (Ar-C ) |

| ~2.3 ppm (s, 3H, -COCH₃ ) | ~45.0 ppm (C H₂, C3) |

| ~22.0 ppm (C H₃, Acetyl) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show two distinct carbonyl stretching frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3100 | N-H Stretch (Lactam) |

| ~1690-1670 | C=O Stretch (Amide/Lactam) |

| ~1670-1650 | C=O Stretch (N-Acetyl Ketone) |

| ~1600, 1480 | C=C Aromatic Ring Stretches |

Mass Spectrometry (MS)

For Electrospray Ionization (ESI-MS), the primary ion observed would be the protonated molecule.

| Ion | Predicted m/z |

| [M+H]⁺ | 191.08 |

| [M+Na]⁺ | 213.06 |

Biological Context and Therapeutic Potential

The 3,4-dihydroquinoxalin-2(1H)-one core is a cornerstone for a multitude of biologically active molecules.[7][8] The parent scaffold and its derivatives have been investigated for a range of therapeutic applications, providing a strong rationale for the exploration of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one.

Caption: Diverse biological activities associated with the quinoxalinone core structure.

-

Antimicrobial Activity: Numerous derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated promising antibacterial and antifungal activities.[4][8] The specific substitutions on the quinoxalinone ring system play a crucial role in determining the spectrum and potency of their antimicrobial effects.

-

Anticancer Potential: The quinoxalinone skeleton is a key intermediate in the design of novel anticancer agents.[7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases that are critical for cancer cell proliferation and survival.

-

Anti-inflammatory Properties: Certain quinoxalinone derivatives have shown significant anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[7]

-

Neurological Applications: The scaffold has also been explored for its activity against neurological diseases, highlighting its versatility in targeting the central nervous system.[7]

The N-acetyl group in the title compound serves as a key modification point. It can influence the molecule's ability to form hydrogen bonds, its lipophilicity, and its overall conformation, all of which are critical determinants of drug-receptor interactions. Therefore, 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one represents a valuable starting point for library synthesis and structure-activity relationship (SAR) studies in various drug discovery programs.

Conclusion

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a foundational molecule within the therapeutically significant quinoxalinone class. While direct experimental data is limited, this guide has provided a robust framework for its synthesis and characterization based on sound chemical principles and data from closely related analogues. The proposed protocols offer a clear path for its preparation and purification. The rich biological context of the quinoxalinone scaffold strongly supports the value of synthesizing and screening this compound and its future derivatives for a wide range of therapeutic applications, from infectious diseases to oncology. This document serves as a catalyst for further research into this promising area of medicinal chemistry.

References

-

Shabaan, M.; Taher, A. T.; Osman, E. O. Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry. 2011, 2(3), 365-371. [Link]

-

Nasir, W., et al. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. 2010, 66(Pt 1), o3006. [Link]

-

Khan, I. Biological activity of quinoxaline derivatives. ResearchGate. 2017. [Link]

-

Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones 3w, 3x, and 3y. ResearchGate. [Link]

-

Shabaan, M., et al. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. 2011. [Link]

- Balasubramanian, C., et al. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. 2016.

-

Reddy, T. J., et al. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. 2012. [Link]

-

Yang, X., et al. Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1 H)-one Derivatives via Hydride Transfer/ N-Dealkylation/ N-Acylation. Organic Letters. 2021, 23(2), 358-364. [Link]

-

Al-Tel, T. H. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. 2018, 8(37), 20894-20921. [Link]

Sources

- 1. 17413-86-4|2-((4-Chlorophenyl)amino)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

"4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one" molecular weight and formula

An In-Depth Technical Guide to 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

For researchers, scientists, and professionals in drug development, the quinoxalinone scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of a key derivative, 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, focusing on its synthesis, chemical characteristics, and its emerging role as a versatile intermediate in medicinal chemistry.

Molecular Profile and Physicochemical Properties

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one core, featuring an acetyl group at the N-4 position. This modification significantly influences the molecule's electronic properties and reactivity, opening avenues for further chemical exploration.

Molecular Formula and Weight

The molecular formula of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is C₁₀H₁₀N₂O₂ .

To determine the molecular weight, we sum the atomic weights of its constituent atoms:

-

(10 x Carbon) + (10 x Hydrogen) + (2 x Nitrogen) + (2 x Oxygen)

-

(10 x 12.011) + (10 x 1.008) + (2 x 14.007) + (2 x 15.999) = 190.19 g/mol

Structural Representation

Caption: 2D structure of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one.

Physicochemical Data Summary

| Property | 3,4-dihydroquinoxalin-2(1H)-one | 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one (Predicted/Inferred) |

| Molecular Formula | C₈H₈N₂O | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 148.16 g/mol | 190.19 g/mol |

| Appearance | White to light brown solid | Crystalline solid |

| Melting Point | 140-143 °C | Expected to be higher than the parent compound |

| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents like DMSO, DMF |

Synthesis and Mechanistic Insights

The synthesis of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a two-step process starting from commercially available reagents. The methodology is robust and amenable to scale-up for library synthesis.

Synthetic Workflow

Caption: Synthetic pathway for 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one [1]

-

To a solution of o-phenylenediamine (1 equivalent) in water, add chloroacetic acid (1 equivalent) and aqueous ammonia.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Upon cooling, the product precipitates as a light brown solid.

-

Filter the solid under reduced pressure, wash with cold water, and dry to yield 3,4-dihydroquinoxalin-2(1H)-one.

Causality: The reaction proceeds via an initial nucleophilic substitution of the amino group of o-phenylenediamine onto chloroacetic acid, followed by an intramolecular cyclization to form the quinoxalinone ring. The ammonia acts as a base to neutralize the HCl byproduct.

Step 2: Synthesis of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one [1]

-

Suspend 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as pyridine or triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one.

Causality: The N-4 nitrogen of the quinoxalinone is more nucleophilic than the N-1 amide nitrogen and will selectively attack the electrophilic acetyl chloride. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

Spectroscopic Characterization (Expected)

The structural confirmation of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not provided in the cited literature, the expected data are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzene ring, the methylene protons at the C-3 position, and a sharp singlet for the acetyl methyl protons around δ 2.2-2.5 ppm. The amide proton at N-1 would appear as a broad singlet.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene carbon at C-3, the amide carbonyl carbon, and the acetyl carbonyl and methyl carbons. The acetyl carbonyl would be expected in the δ 168-172 ppm range.

-

IR Spectroscopy: Key vibrational bands would include the amide C=O stretch (around 1680-1700 cm⁻¹), the acetyl C=O stretch (around 1660-1680 cm⁻¹), and N-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 190.19.

Applications in Drug Discovery and Development

The quinoxalinone core is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1] The introduction of an acetyl group at the N-4 position provides a handle for further structural modifications, making 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one a valuable building block in medicinal chemistry.

Anticonvulsant Activity

Derivatives of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one have been designed and synthesized as potential AMPA-receptor antagonists for the treatment of epilepsy.[1] The N-acetyl group plays a crucial role in the binding of these compounds to the receptor.

Anticancer Potential

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been explored for the development of colchicine binding site inhibitors, which are a class of anticancer agents that disrupt microtubule formation.[2]

Antimicrobial and Other Activities

The broader class of quinoxalinone derivatives has shown promise as antimicrobial, antifungal, antithrombotic, and antianxiolytic agents.[1]

Conclusion and Future Perspectives

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. Its straightforward synthesis and the known biological relevance of the quinoxalinone scaffold make it an attractive starting point for the development of novel therapeutic agents. Future research will likely focus on the synthesis of libraries based on this core structure and their screening against a variety of biological targets to unlock their full therapeutic potential.

References

- El-Helby, A. A., Rezk, R., El-Adl, K., & Elwan, A. (2016). Design, molecular docking and synthesis of some novel 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one derivatives for anticonvulsant evaluation as AMPA-receptor antagonists. Medicinal Chemistry Research, 25(12), 2869-2882.

- Khan, I. (2008). Quinoxaline derivatives with a wide range of biological activities. Current Organic Chemistry, 12(12), 1039-1056.

- Miyashiro, J., et al. (2009). Discovery of novel and potent poly(ADP-ribose)polymerase-1 inhibitors. Bioorganic & Medicinal Chemistry, 17(21), 7453-7463.

- Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.

- Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: a bird's eye view. Monatshefte für Chemie-Chemical Monthly, 149(12), 2217-2244.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Sato, K., et al. (2017).

- Li, Y., et al. (2021). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic Chemistry, 106, 104428.

- Li, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2259-2273.

-

PubChem. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. Retrieved from [Link]

-

ChemBK. (2024). 3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

-

ChemBK. (n.d.). 2(1H)-Quinoxalinone,4-[[4-(2-benzothiazolyl)-1-piperidinyl]acetyl]-3,4-dihydro-(9CI). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] The versatility of the quinoxaline core allows for diverse substitutions, enabling the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific derivative, 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, a compound of interest for its potential therapeutic applications. While direct and extensive research on the mechanism of action of this particular molecule is emerging, by examining the activities of structurally related 3,4-dihydroquinoxalin-2(1H)-one derivatives, we can hypothesize and outline a scientifically rigorous path for its investigation.

Physicochemical Properties and Synthesis of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

The structure of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by the core 3,4-dihydroquinoxalin-2(1H)-one moiety with an acetyl group at the N-4 position. This acetylation significantly alters the electron distribution and steric bulk of the parent molecule, which can, in turn, influence its binding affinity to biological targets.

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core typically involves the condensation of o-phenylenediamines with α-ketoesters or α-halocarbonyl compounds.[6][7][8] The subsequent N-acetylation at the 4-position can be achieved through standard acylation reactions using acetyl chloride or acetic anhydride in the presence of a suitable base. The purity and structure of the final compound are confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

Hypothesized Mechanism of Action: A Multi-target Approach

Based on the known biological activities of the broader quinoxalinone class, a plausible mechanism of action for 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is likely to be multi-faceted. The primary hypothesized mechanisms include kinase inhibition and modulation of inflammatory pathways.

Primary Hypothesized Mechanism: Kinase Inhibition

Numerous quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[9] Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.

-

c-Jun N-terminal Kinase 3 (JNK3) Inhibition: Recent studies have identified the 3,4-dihydroquinoxalin-2(1H)-one core as a key fragment for inhibiting JNK3, a kinase implicated in neurodegenerative diseases and inflammatory responses.[10] It is hypothesized that the acetyl group at the N-4 position of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one could enhance binding to the JNK3 active site, potentially improving potency and selectivity over other kinases like DDR1 and EGFR.[10]

-

Other Kinase Targets: Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have also been screened for inhibitory effects against kinases such as CDK5, CK1, and GSK-3β.[11][12] Although the tested compounds in one study did not show high potency, this suggests the potential for this class of molecules to interact with a range of kinases.[11][12]

Signaling Pathway Visualization:

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one with JNK3 in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., a neuronal cell line expressing high levels of JNK3) to confluency.

-

Compound Treatment: Treat the cells with the test compound or vehicle control for a defined period.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the soluble fraction for the presence of JNK3 using a specific antibody.

-

Data Analysis: Plot the amount of soluble JNK3 as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Culture: Grow the selected microbial strains in appropriate culture media.

-

Broth Microdilution Assay: Prepare serial dilutions of the test compound in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary:

| Assay Type | Parameter | Hypothetical Value for 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one |

| Kinase Inhibition | JNK3 IC50 | < 1 µM |

| Kinase Inhibition | CDK5 IC50 | > 10 µM |

| Kinase Inhibition | GSK-3β IC50 | > 10 µM |

| Antimicrobial | S. aureus MIC | 16-64 µg/mL |

| Antimicrobial | E. coli MIC | > 64 µg/mL |

Future Directions and Conclusion

The exploration of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one's mechanism of action is a promising avenue of research. The hypothesized kinase inhibitory and antimicrobial activities are grounded in the extensive literature on the quinoxaline scaffold. The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for validating these hypotheses.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

-

ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By systematically investigating its mechanism of action, the scientific community can unlock the full therapeutic potential of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one and contribute to the development of novel treatments for a range of diseases.

References

-

Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

-

ResearchGate. (n.d.). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

-

Nasir, W., Munawar, M. A., & Khan, I. U. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3006. [Link]

-

Kalliakmani, P., Vronteli, N., & Papapetropoulos, A. (2021). Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators. Molecules, 26(11), 3326. [Link]

-

ResearchGate. (n.d.). Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives 5a-5j. Retrieved from [Link]

-

Sagan, F., Szychowska, A., & Czarnecka, K. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. Retrieved from [Link]

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

-

Amir, M., & Kumar, S. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 887-903. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of hydroxylated quinoxalin-2(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Review Article Pharmacological Profile of Quinoxalinone. Retrieved from [Link]

-

Ren, L., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6593. [Link]

-

Bera, H., & Naskar, S. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(6), 803-816. [Link]

-

MDPI. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Retrieved from [Link]

-

Singh, R., et al. (2020). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 11(11), 1311-1318. [Link]

-

Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Retrieved from [Link]

-

Aselkina, A. A., & Guda, M. R. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(15), 4983. [Link]

-

ACS Publications. (n.d.). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant | The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Retrieved from [Link]

-

Sagan, F., Szychowska, A., & Czarnecka, K. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844. [Link]

-

ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]

Sources

- 1. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Promising Scaffold of Quinoxalinones

The quinoxalinone core, a heterocyclic motif composed of fused benzene and pyrazine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents.[2] This guide focuses on a specific subset of this family: 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. The introduction of an acetyl group at the N-4 position significantly modulates the molecule's properties, opening up new avenues for drug design and development. This document will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, aimed at researchers and professionals in the field of drug discovery.

Synthetic Strategies: Building the 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one Core

The synthesis of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives can be approached in a modular fashion, typically involving the initial construction of the 3,4-dihydroquinoxalin-2(1H)-one core, followed by N-acetylation.

Core Synthesis: Formation of the 3,4-dihydroquinoxalin-2(1H)-one Scaffold

Several methods have been reported for the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core, offering flexibility in terms of starting materials and reaction conditions.

One common and effective method involves the reductive cyclization of N-(o-nitroaryl)amino esters. This approach utilizes readily available starting materials and can be achieved using various reducing agents, such as iron or zinc metal under mild conditions.[3] Another strategy involves the selective reduction of aromatic, multifunctional nitro precursors catalyzed by supported gold nanoparticles, followed by an intramolecular C-N transamidation.[3]

A versatile approach involves the condensation of o-phenylenediamines with α-ketoesters or their derivatives. For instance, the reaction of an o-phenylenediamine with an aroylpyruvate can yield 3-acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones.[4] The regioselectivity of this reaction with unsymmetrically substituted o-phenylenediamines can be controlled by the choice of additives, such as p-toluenesulfonic acid (p-TsOH) or a combination of hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC).[4]

N-Acetylation: Introducing the Key Functional Group

Once the 3,4-dihydroquinoxalin-2(1H)-one core is synthesized, the acetyl group can be introduced at the N-4 position through N-acylation. A common method for this is the reaction with acetyl chloride or acetic anhydride in the presence of a base.

A specific example is the synthesis of 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one, which can then be further functionalized. This intermediate is a key precursor for a variety of derivatives.

Workflow for Synthesis of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Caption: General synthetic workflow for 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives.

Experimental Protocol: Synthesis of a 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one Derivative

This protocol details the synthesis of 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, a representative example of this class of compounds.[5]

Step 1: Synthesis of 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one

-

Materials: 3,4-dihydroquinoxalin-2(1H)-one, Chloroacetyl chloride, suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

-

Procedure:

-

Dissolve 3,4-dihydroquinoxalin-2(1H)-one in the solvent and cool the mixture in an ice bath.

-

Add the base, followed by the dropwise addition of chloroacetyl chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one.

-

Step 2: Synthesis of 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

-

Materials: 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (1.25 g, 5.57 mmol), 2,5-Dimethylaniline (0.67 g, 5.57 mmol), Sodium bicarbonate (NaHCO3) (0.7 g, 8.35 mmol), and 2-propanol.[5]

-

Procedure:

-

Suspend 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one and sodium bicarbonate in 2-propanol.[5]

-

Add 2,5-dimethylaniline to the suspension.[5]

-

Reflux the reaction mixture for 8 hours, monitoring the progress by TLC (using a mixture of chloroform and ethyl acetate as the mobile phase).[5]

-

Upon completion, cool the reaction mixture to room temperature.[5]

-

Filter the resulting solid and wash it with chloroform and then methanol to yield the final product.[5]

-

Characterization:

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the acetyl group and other substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and ketone carbonyls.

-

Melting Point: To assess the purity of the compound.

Biological Activities and Therapeutic Potential

Derivatives of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Quinoxalinone derivatives have shown significant potential as anticancer agents.[6][7] Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibition: A prominent target for these compounds is Apoptosis Signal-regulating Kinase 1 (ASK1), a key regulator of the p38 and JNK signaling pathways which are involved in apoptosis, inflammation, and cell proliferation.[3][8] Several quinoxaline derivatives have been identified as potent ASK1 inhibitors.[3][8] For example, a dibromo-substituted quinoxaline derivative was found to be an effective ASK1 inhibitor with an IC50 value of 30.17 nM.[3]

-

EGFR and COX-2 Inhibition: Some derivatives have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy.[7] Certain compounds exhibited very strong anticancer activity against various cancer cell lines with IC50 values in the low micromolar to nanomolar range.[7]

Antimicrobial Activity

The quinoxalinone scaffold is also a promising platform for the development of novel antimicrobial agents.[5][9] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5] For instance, some 3,4-dihydroquinoxalin-2(1H)-one derivatives displayed moderate to good antibacterial activity against various bacterial strains.[5]

Quantitative Biological Data

| Compound Class/Derivative | Target/Organism | Activity (IC50/MIC) | Reference |

| Dibromo-substituted quinoxaline | ASK1 Kinase | IC50 = 30.17 nM | [3] |

| Quinoxaline-2-carboxamide derivative | ASK1 Kinase | IC50 = 49.63 nM | [8] |

| 4-Anilinoquinolinylchalcone derivative | Huh-7 cancer cells | IC50 < 2.03 µM | [6] |

| 4-Anilinoquinolinylchalcone derivative | MDA-MB-231 cancer cells | IC50 < 2.03 µM | [6] |

| 3,4-dihydroquinoxalin-2(1H)-one derivative 10a | Staphylococcus aureus | Slight activity | [9] |

| 3,4-dihydroquinoxalin-2(1H)-one derivative 10b | Escherichia coli | Slight activity | [9] |

Mechanism of Action: Focus on ASK1 Inhibition

Apoptosis Signal-regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by various cellular stresses, including oxidative stress, and subsequently activates downstream kinases such as p38 and JNK.[1][10] This signaling cascade plays a crucial role in cellular processes like apoptosis and inflammation.[11][12]

The ASK1 Signaling Pathway

Under normal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[13] Upon exposure to oxidative stress, Trx dissociates from ASK1, leading to its activation.[13] Activated ASK1 then phosphorylates and activates MKK3/6 and MKK4/7, which in turn phosphorylate and activate p38 and JNK, respectively.[1][10] These downstream kinases then mediate various cellular responses, including apoptosis and the production of inflammatory cytokines.[10]

Caption: The ASK1 signaling pathway and the point of intervention by 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives.

Molecular Interactions and Structure-Activity Relationships (SAR)

Molecular docking studies have provided insights into the binding mode of quinoxalinone derivatives with the ASK1 kinase domain. The interaction often involves the formation of hydrogen bonds with key amino acid residues in the active site, such as Lys709 and Val757.[8] The quinoxalinone scaffold serves as a crucial anchor, while modifications at the N-4 acetyl group and other positions on the quinoxalinone ring can be used to fine-tune the binding affinity and selectivity.

Key SAR observations include:

-

N-4 Substituent: The nature of the substituent on the acetyl group at the N-4 position is critical for activity. Bulky and aromatic groups can enhance binding through hydrophobic interactions.

-

Substituents on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring of the quinoxalinone core can influence the electronic properties of the molecule and its interaction with the target protein.

Conclusion and Future Directions

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them an attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The well-defined mechanism of action for some derivatives, such as the inhibition of the ASK1 signaling pathway, provides a solid foundation for rational drug design.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesizing and screening a wider variety of derivatives to explore new biological targets and improve potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for derivatives with promising activities.

-

Preclinical and clinical development: Advancing the most promising candidates through preclinical and clinical trials to evaluate their therapeutic efficacy and safety.

The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapies for a range of human diseases.

References

-

Hu, J., Wang, Y., Li, Y., Xu, L., Cao, D., Song, S., ... & Damaneh, M. S. (2017). Discovery of a Series of dihydroquinoxalin-2(1H)-ones as Selective BET Inhibitors From a Dual PLK1-BRD4 Inhibitor. European Journal of Medicinal Chemistry, 138, 1038-1051. [Link]

-

He, X., Li, P., Chen, Q., Liu, H., Chen, Z., Wang, T., & Wang, Z. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2312025. [Link]

-

Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

-

Hassan, A. A., Youssif, B. G. M., Abdel-Aziz, M., Abdel-Rahman, H. M., & Bräse, S. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2753. [Link]

-

TopperLearning. (n.d.). Purification and Characterization of Organic Compounds. Retrieved from [Link]

-

Yang, X., Wang, L., Hu, F., Xu, L., Li, S., & Li, S. S. (2021). Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1 H)-one Derivatives via Hydride Transfer/N-Dealkylation/N-Acylation. Organic letters, 23(2), 358-364. [Link]

-

Nasir, W., Munawar, M. A., & Khan, I. U. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3006. [Link]

-

Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(12), 8874-8917. [Link]

-

El-Sayed, N. N. E., Abdel-Aziz, M., & El-Azab, A. S. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2257. [Link]

-

Glavač, D., Gredičak, M., & Karminski-Zamola, G. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates. Beilstein journal of organic chemistry, 13, 1435-1445. [Link]

-

Nakagawa, K., & Ichijo, H. (2011). Therapeutic targets in the ASK1-dependent stress signaling pathways. Current drug targets, 12(11), 1647-1656. [Link]

-

Honzejkova, K., Kosek, D., Obsilova, V., & Obsil, T. (2024). The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1. eLife, 13, e91384. [Link]

-

Lee, J. Y., Means, G. D., Feng, Y., Lee, P., He, L., & Creager, M. A. (2021). Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge. International journal of molecular sciences, 22(16), 8758. [Link]

-

Biocev. (2024, April 2). New findings on the structure of the protein kinase ASK1 - a key enzyme in the regulation of the cellular response to stress. Retrieved from [Link]

-

Iriyama, T., Takeda, K., Nakano, H., & Ichijo, H. (2011). ASK1 and ASK2 differentially regulate the counteracting roles of apoptosis and inflammation in tumorigenesis. The EMBO journal, 30(10), 1960-1972. [Link]

-

Kadowaki, H., Nishitoh, H., & Ichijo, H. (2014). Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. International journal of molecular sciences, 15(1), 1423-1433. [Link]

-

Matsuzawa, A., Nishitoh, H., Tobiume, K., Takeda, K., & Ichijo, H. (2002). The ASK1-MAP kinase pathways in immune and stress responses. Novartis Foundation symposium, 242, 148-156. [Link]

-

Wikipedia. (n.d.). ASK1. Retrieved from [Link]

-

Kosek, D., Kylarova, S., Petrvalska, O., Psenakova, K., Rezabkova, L., Obsilova, V., & Obsil, T. (2015). Characterization of interactions between protein kinase ASK1 and its binding partners. FEBS JOURNAL, 282, 33-33. [Link]

-

Kumar, A., Singh, B. K., & Kumar, R. (2022). Updated insights on ASK1 signaling: mechanisms, regulation, and therapeutic potential in diseases. Molecular Biology Reports, 49(10), 9887-9903. [Link]

-

Cnop, M., Igoillo-Esteve, M., Rai, M., Buitrago, S., Gurgul-Convey, E., & Eizirik, D. L. (2011). Deletion of Apoptosis Signal-Regulating Kinase 1 (ASK1) Protects Pancreatic Beta-Cells from Stress-Induced Death but Not from Glucose Homeostasis Alterations under Pro-Inflammatory Conditions. PloS one, 6(10), e25978. [Link]

-

Liu, W., Li, Y., Wu, X., & Li, C. (2024). Accessing 3,4-Dihydroquinolinone from N-Arylacrylamides via Tetralone-Mediated Energy Transfer and 1,3-Hydrogen Shift. Organic letters, 26(12), 2398-2402. [Link]

Sources

- 1. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nva.sikt.no [nva.sikt.no]

- 5. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. ASK1 and ASK2 differentially regulate the counteracting roles of apoptosis and inflammation in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deletion of Apoptosis Signal-Regulating Kinase 1 (ASK1) Protects Pancreatic Beta-Cells from Stress-Induced Death but Not from Glucose Homeostasis Alterations under Pro-Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound belonging to the quinoxalinone class. While not a compound of extensive independent study, its significance lies in its position as a derivative of the biologically important 3,4-dihydroquinoxalin-2(1H)-one scaffold. This guide will delve into the historical context of quinoxalinone discovery, detail the synthetic pathways to 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, and discuss its potential relevance in medicinal chemistry and drug development. The content is structured to provide both a foundational understanding for new researchers and nuanced insights for seasoned professionals in the field.

Introduction: The Quinoxalinone Scaffold in Medicinal Chemistry

The quinoxalinone core is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1] This class of compounds exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The structural versatility of the quinoxalinone skeleton allows for a wide range of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The N-acetylation of the dihydroquinoxalinone ring, as seen in 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, represents a fundamental modification that can significantly impact the compound's biological profile and chemical reactivity.

Historical Context: The Emergence of Quinoxaline and Quinoxalinone Chemistry

The history of quinoxaline chemistry dates back to the late 19th century, with the pioneering work on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[4] This foundational reaction provided a versatile and efficient route to the quinoxaline ring system. The subsequent exploration of quinoxalinone synthesis expanded the chemical space and biological potential of this heterocyclic family. While a specific discovery event for 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is not prominently documented, its existence is a logical extension of the systematic exploration of quinoxalinone derivatization. The introduction of an acetyl group at the N-4 position is a common synthetic step to create analogues for structure-activity relationship (SAR) studies or to serve as a key intermediate in the synthesis of more complex molecules.

Synthesis of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one: A Step-by-Step Approach

The synthesis of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a two-step process, commencing with the formation of the core 3,4-dihydroquinoxalin-2(1H)-one ring, followed by N-acetylation.

Step 1: Synthesis of the Precursor, 3,4-Dihydroquinoxalin-2(1H)-one

The foundational step is the synthesis of the parent quinoxalinone ring. A common and efficient method involves the condensation of o-phenylenediamine with chloroacetic acid.[5]

Experimental Protocol:

-

A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is prepared in a solution of aqueous ammonia (33%, 10 mL) and water (80 mL).

-

The mixture is heated to reflux for one hour.

-

Upon cooling, a light brown solid precipitates.

-

The solid is filtered under reduced pressure and dried at 110 °C to yield 3,4-dihydroquinoxalin-2(1H)-one.[5]

Self-Validating System: The successful synthesis of the precursor can be confirmed by its melting point (134-136 °C) and spectroscopic analysis.[5] The ESI-MS should show a peak at m/z 149 (M+1).[5]

Step 2: N-Acetylation to Yield 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

The final step involves the acetylation of the nitrogen at the 4-position of the quinoxalinone ring. This is typically achieved using acetic anhydride, often in the presence of a base like pyridine to catalyze the reaction and neutralize the acetic acid byproduct.

Experimental Protocol:

-

Dissolve 3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equiv.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by the addition of methanol.

-

The reaction mixture is then typically worked up by extraction and purified by column chromatography to yield 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one.

Causality Behind Experimental Choices: The use of pyridine as a solvent and base is crucial. It not only facilitates the dissolution of the starting material but also activates the acetic anhydride and scavenges the acetic acid formed, driving the reaction to completion. Cooling the reaction initially helps to control the exothermic nature of the acylation.

Synthesis Workflow Diagram:

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not available (expected to be higher than the precursor) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring, the methylene protons at the 3-position, and a sharp singlet for the acetyl methyl group around 2.2-2.5 ppm. The integration of these signals would confirm the structure.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the amide and acetyl groups, the aromatic carbons, and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the amide carbonyl (around 1680 cm⁻¹) and the acetyl carbonyl (around 1700 cm⁻¹), as well as C-H and N-H stretching frequencies.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z 190.20).

Relevance in Drug Development and Future Perspectives

The N-acetylation of the 3,4-dihydroquinoxalin-2(1H)-one core serves as a critical step in the synthesis of more complex and potentially more potent drug candidates. For instance, the related compound, 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one, is a key intermediate in the synthesis of derivatives with potential biological activities.[1] The acetyl group in 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one can act as a handle for further functionalization or can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

The broader class of quinoxalinone derivatives has shown promise as:

-

Anticancer Agents: By targeting various cellular pathways involved in cancer progression.

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[5]

-

Enzyme Inhibitors: Acting on specific enzymes implicated in disease pathogenesis.

The synthesis and study of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, therefore, provide a valuable platform for the discovery of novel therapeutics. Future research could focus on the synthesis of a library of N-acylated derivatives and their systematic evaluation for various biological activities.

Logical Relationship Diagram:

Conclusion

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, while not a widely studied compound in isolation, represents an important derivative within the medicinally significant quinoxalinone class. Its synthesis is straightforward, building upon the well-established chemistry of its parent ring system. This technical guide has provided a detailed overview of its historical context, a practical guide to its synthesis, and a discussion of its relevance in the broader field of drug development. For researchers, this compound serves as a valuable building block and a starting point for the exploration of novel quinoxalinone-based therapeutics.

References

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

-

Nasir, W., et al. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3006. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-21. [Link]

-

Molecules. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding this promising molecular framework. We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. This guide is designed to be a practical resource, bridging fundamental chemical principles with actionable insights for the development of next-generation therapeutics based on the 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one scaffold.

Introduction: The Quinoxalinone Core - A Versatile Player in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the backbone of numerous biologically active compounds.[1] Their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, have established them as a cornerstone in drug discovery.[2] The dihydroquinoxalinone moiety, in particular, offers a three-dimensional structure that can be strategically modified to achieve specific interactions with biological targets.

The focus of this guide, the 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one scaffold, introduces an N-acetyl group at the 4-position. This seemingly simple addition has profound implications for the molecule's physicochemical properties and its potential biological activity. N-acetylation can influence a molecule's stability, membrane permeability, and binding interactions with target proteins.[3][4] Understanding the intricate relationship between the structure of these compounds and their biological function is paramount for the rational design of potent and selective drug candidates.

This guide will systematically dissect the SAR of the 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one core, providing a framework for researchers to navigate the chemical space around this scaffold and unlock its full therapeutic potential.

Synthetic Strategies: Building the 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one Core and its Analogs

The foundation of any successful SAR study lies in the efficient and versatile synthesis of analog libraries. The 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one scaffold can be readily accessed through a multi-step synthetic sequence, which also provides strategic points for diversification.

Core Synthesis Pathway

A common and effective route to the core structure and its key intermediates is outlined below. This pathway allows for the introduction of substituents on the aromatic ring and modifications of the N-acetyl group.

Caption: General synthetic scheme for 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one and its analogs.

Detailed Experimental Protocol: Synthesis of 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one

This protocol describes the synthesis of a key intermediate, 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one, which serves as a versatile precursor for a wide range of analogs.

Step 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one

-

To a suspension of o-phenylenediamine in water, add an equimolar amount of chloroacetic acid and aqueous ammonia.

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3,4-dihydroquinoxalin-2(1H)-one, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one

-

Suspend the 3,4-dihydroquinoxalin-2(1H)-one in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled suspension.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, or until TLC indicates the consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one.[5]

Self-Validation: The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship (SAR) of the 3,4-Dihydroquinoxalin-2(1H)-one Core

While direct and extensive SAR studies on the 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one scaffold are not widely available in the public domain, valuable insights can be gleaned from studies on structurally related 3,4-dihydroquinoxalin-2(1H)-one derivatives. A notable example is the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for neurodegenerative diseases.[6]

Modifications at the N1-Position

The N1-position of the dihydroquinoxalinone ring is a critical site for modulating biological activity and physicochemical properties.

-

Small Alkyl Substituents: The introduction of small, unbranched alkyl groups at the N1-position is generally well-tolerated and can enhance lipophilicity, potentially improving cell permeability.

-

Bulky or Functionalized Groups: The incorporation of bulkier or functionalized substituents at N1 can be leveraged to fine-tune selectivity and introduce additional interaction points with the target protein. However, steric hindrance can also lead to a decrease in activity if the substituent clashes with the binding pocket.

Modifications at the C3-Position

The C3-position offers another strategic handle for SAR exploration. In the context of JNK3 inhibitors, modifications at this position were crucial for achieving high potency.[6]

-

Introduction of a Side Chain: Attaching a side chain at the C3-position, often via an exocyclic double bond, allows for the exploration of interactions with specific sub-pockets of the target enzyme.

-

Nature of the Side Chain: The nature of this side chain is critical. For JNK3 inhibitors, a (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene) group was identified as a potent pharmacophore.[6] This highlights the importance of aromatic and heteroaromatic moieties that can engage in π-π stacking and hydrogen bonding interactions.

Substitutions on the Benzene Ring

The benzene ring of the dihydroquinoxalinone core provides a canvas for introducing substituents that can modulate electronic properties, solubility, and metabolic stability.

-

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro or halogen groups, can influence the acidity of the N1-proton and potentially enhance binding affinity through specific electronic interactions.

-

Electron-Donating Groups (EDGs): EDGs, like methoxy or methyl groups, can impact the overall electron density of the aromatic system and may be beneficial for optimizing pharmacokinetic properties.

Caption: Key positions for SAR exploration on the 3,4-dihydroquinoxalin-2(1H)-one core.

The Role of the 4-Acetyl Group: A Gateway to Modulated Activity

The N-acetyl group at the 4-position is a defining feature of the target scaffold. While specific SAR data for this group on this particular core is limited, we can extrapolate its potential roles based on established principles in medicinal chemistry.

Impact on Physicochemical Properties

-

Solubility and Permeability: The acetyl group can influence the molecule's polarity and hydrogen bonding capacity, thereby affecting its aqueous solubility and ability to cross biological membranes.

-

Conformational Rigidity: The amide bond of the acetyl group introduces a degree of conformational rigidity, which can be advantageous for pre-organizing the molecule for optimal binding to its target.

Modulation of Biological Activity

-

Binding Interactions: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding site.

-

Metabolic Stability: The acetyl group may be susceptible to hydrolysis by cellular amidases. This can be either a liability, leading to rapid metabolism, or a potential prodrug strategy, where the active compound is released upon cleavage of the acetyl group.

SAR of the Acetyl Group Analogs

Systematic modification of the acetyl group is a logical next step in optimizing the lead scaffold.

| Modification of the 4-Acetyl Group | Rationale | Predicted Impact |

| Replacement with other acyl groups (e.g., propionyl, benzoyl) | Explore the impact of steric bulk and electronic properties. | May enhance binding affinity or selectivity. |

| Introduction of functional groups on the acetyl methyl | Introduce new interaction points (e.g., hydrogen bond donors/acceptors, charged groups). | Could improve potency and/or solubility. |

| Replacement with sulfonyl groups | Alter the electronic and geometric properties of the N4-substituent. | May lead to different binding modes and improved metabolic stability. |

| Replacement with carbamate or urea functionalities | Introduce additional hydrogen bonding capabilities. | Can significantly impact solubility and binding interactions. |

Future Directions and Conclusion

The 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutics. While the existing body of research provides a solid foundation for understanding the SAR of the core dihydroquinoxalinone structure, a more focused investigation into the role of the 4-acetyl group is warranted.

Future research should focus on:

-

Systematic SAR studies of the 4-acetyl group to elucidate its contribution to biological activity.

-

Exploration of a wider range of biological targets for this scaffold, building upon the known activities of quinoxalinone derivatives.

-

In-depth pharmacokinetic and pharmacodynamic profiling of lead compounds to assess their drug-like properties.

By combining rational drug design, efficient synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of the 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one scaffold can be realized. This guide provides the necessary framework and technical insights to empower researchers on this exciting journey of discovery.

References

-

Abdullahi, M. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626. [Link]

- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.

-

Chen, S., et al. (2023). Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 78, 117152. [Link]

-

Drazic, A., et al. (2023). Illuminating the impact of N-terminal acetylation: from protein to physiology. Nature Communications, 14(1), 234. [Link]

-

Khan, M. A., et al. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3006. [Link]

-

van de Kooij, L. W., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. iScience, 26(4), 106385. [Link]

-

Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

- Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371.

-

Song, D., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 81, 316-325. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2262-2276. [Link]

-

Poosarla, A., et al. (2021). Strain-selective in vitro and in silico structure activity relationship (SAR) of N-acyl β-lactam broad spectrum antibiotics. Journal of Emerging Investigators. [Link]

- Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Molecular Diversity, 22(4), 935-956.

- Oh, S., et al. (2026). Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. Bioorganic & Medicinal Chemistry, 146, 118549.

-

ResearchGate. (n.d.). Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives 5a-5j. Retrieved from [Link]

- D'Arcy, P., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of Medicinal Chemistry, 44(12), 1953-1963.

- Kaur, H., et al. (2018). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 8(52), 29631-29676.

-

ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Retrieved from [Link]

- Chen, B. K., et al. (1981). Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines. Journal of Medicinal Chemistry, 24(5), 481-490.

- Bartels, T., et al. (2011). N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes. Journal of Biological Chemistry, 286(30), 26867-26875.

- Kelly, J. X., et al. (2011). Optimization of 1,2,3,4-tetrahydroacridin-9(10H)-ones as antimalarials utilizing structure-activity and structure-property relationships. Journal of Medicinal Chemistry, 54(15), 5484-5496.

-

Taylor & Francis Online. (n.d.). Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: Derivatives of 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline. Retrieved from [Link]

- Aksnes, H., et al. (2019). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity.

-

Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

- Zeb, A., et al. (2016). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 21(9), 1227.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]